Product packaging for DS-3078a(Cat. No.:)

DS-3078a

Cat. No.: B1574605
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of mTOR Complexes (mTORC1 and mTORC2) and Their Canonical Roles in Cellular Physiology

mTOR exerts its functions through two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its activation promotes the synthesis of proteins, lipids, and nucleotides, while concurrently inhibiting autophagy, a cellular recycling process. Key downstream effectors of mTORC1 include the S6 kinases (S6K) and the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs). By phosphorylating these targets, mTORC1 stimulates ribosome biogenesis and protein translation.

mTORC2 plays a crucial role in cell survival, cytoskeletal organization, and metabolism. A primary substrate of mTORC2 is the kinase Akt. Phosphorylation of Akt by mTORC2 leads to the activation of various downstream pathways that promote cell survival and inhibit apoptosis.

The distinct and collaborative functions of mTORC1 and mTORC2 are fundamental to normal cellular physiology, governing processes from cell growth and division to metabolic regulation.

Elucidation of mTOR Pathway Dysregulation in Oncogenesis and Other Pathological States

Given its central role in cellular growth and survival, it is not surprising that aberrant activation of the mTOR pathway is a frequent event in human cancers. Dysregulation of this network can occur through various mechanisms, including mutations in upstream signaling components such as PI3K and AKT, or the loss of tumor suppressors like PTEN.

Hyperactivation of mTOR signaling endows cancer cells with several advantages, including uncontrolled proliferation, increased survival, enhanced metabolic activity, and the ability to promote angiogenesis. Beyond cancer, the mTOR pathway has been implicated in a range of other pathological conditions, such as metabolic disorders and neurodegenerative diseases.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS3078a;  DS 3078a;  DS-3078a

Origin of Product

United States

Ds 3078a: a Dual Mtorc1/2 Kinase Inhibitor in Preclinical Research

In Vitro Pharmacological Characterization of DS-3078a

Assessment of Cell Growth Inhibition and Cytostatic Effects Across Diverse Cancer Cell Line Panels The in vitro pharmacological profile of this compound has been extensively assessed across a diverse panel of cancer cell lines. In a 230-cell line panel assay, this compound demonstrated strong cell growth inhibiting activity and was identified as a highly cytostatic compound.nih.govguidetopharmacology.orgkau.edu.saThe compound exhibited GI50 (concentration for 50% growth inhibition) values lower than 500 nM in over 200 of these cell lines.nih.govguidetopharmacology.orgkau.edu.sa

Table 1: Summary of In Vitro Cell Growth Inhibition by this compound

Assay TypeNumber of Cell Lines TestedGI50 < 500 nM (Count)Overall Effect
Cell Line Panel Assay230>200Highly cytostatic, strong growth inhibition. nih.govguidetopharmacology.orgkau.edu.sa

Analysis of Downstream Signaling Pathway Modulation (e.g., Phospho-Akt, Phospho-S6) in Cell-Based Assays

In cell-based assays, this compound has demonstrated significant modulation of downstream signaling pathways associated with mTOR inhibition. Notably, treatment with this compound in A498 human renal cell carcinoma cells resulted in an increase of phospho-Akt (T308) aacrjournals.orgresearchgate.net. This observation is indicative of a disruption in the negative feedback loop that typically occurs upon mTORC1 inhibition, suggesting a distinct mechanism of action compared to some other mTOR inhibitors aacrjournals.orgresearchgate.net. Phosphorylation of Akt at both Thr308 and Ser473 is crucial for its maximal kinase activity, and these sites are influenced by PDK1 and mTORC2, respectively nih.govasm.org. In contrast, other well-known mTOR kinase inhibitors, such as AZD8055 and OSI-027, did not induce an increase in phospho-Akt (T308) in this model, implying that they might inhibit the PI-3K signal at higher concentrations aacrjournals.orgresearchgate.net. The inhibition of mTORC1 and mTORC2 by this compound impacts downstream targets such as phospho-S6 and phospho-4EBP1, which are key indicators of mTOR pathway activity nih.govoncotarget.com.

Comparative In Vitro Efficacy and Mechanistic Insights with Other mTOR Inhibitors (e.g., AZD8055, OSI-027, DS-7423)

This compound's in vitro efficacy has been evaluated across a broad panel of cancer cell lines. In a 230-cell line panel assay, this compound exhibited strong cell growth inhibiting activity, with GI50s (concentration causing 50% growth inhibition) below 500 nM against over 200 cell lines aacrjournals.orgresearchgate.net. While showing broad cytostatic effects, this compound induced a 5-fold or higher caspase activation (indicating apoptosis) in only 36 of these cell lines aacrjournals.orgresearchgate.net.

A comparative analysis with other established mTOR inhibitors, such as AZD8055, OSI-027, and DS-7423, revealed both similarities and unique characteristics of this compound. AZD8055 is recognized as a highly potent, selective, and ATP-competitive mTOR inhibitor with an IC50 of 0.8 nM tocris.com. OSI-027 is another potent and selective dual mTORC1 and mTORC2 inhibitor, with biochemical IC50 values of 22 nmol/L for mTORC1 and 65 nmol/L for mTORC2, demonstrating over 100-fold selectivity for mTOR relative to PI3K isoforms and DNA-PK nih.gov.

When comparing cellular responses, this compound was found to have a weaker induction of the sub G1 population in the AN3 CA human endometrial carcinoma cell line compared to AZD8055 and OSI-027, despite its similar kinase inhibiting profile aacrjournals.orgresearchgate.net. Mechanistically, in vivo studies demonstrated that this compound fully inhibited both mTORC1 and mTORC2 downstream signals for a sustained period of 24 hours aacrjournals.orgresearchgate.net. In contrast, the signal inhibition by the PI-3K/mTOR dual inhibitor DS-7423 was reduced by 18 hours, and AZD8055 showed a similar pattern to DS-7423 at maximal tolerated dose (MTD) dosing aacrjournals.orgresearchgate.net. This prolonged inhibition of both mTOR complexes by this compound highlights its comprehensive targeting of the pathway.

Comparative In Vitro Efficacy and In Vivo Signal Inhibition

CompoundKinase Inhibitory Profile (IC50/Selectivity)Cell Growth Inhibition (GI50)Apoptosis Induction (Caspase Activation)Sub G1 Population Induction (AN3 CA cells)In Vivo mTORC1/2 Signal Inhibition Duration
This compoundSingle-digit nM (mTOR) aacrjournals.orgresearchgate.net< 500 nM in >200 cell lines aacrjournals.orgresearchgate.net5-fold+ in 36 cell lines aacrjournals.orgresearchgate.netWeaker induction aacrjournals.orgresearchgate.netFully inhibited for 24 hr aacrjournals.orgresearchgate.net
AZD80550.8 nM (mTOR) tocris.comNot specified in panel aacrjournals.orgresearchgate.netNot specified in panel aacrjournals.orgresearchgate.netStronger induction aacrjournals.orgresearchgate.netReduced by 18 hr (similar to DS-7423) aacrjournals.orgresearchgate.net
OSI-02722 nM (mTORC1), 65 nM (mTORC2) nih.govNot specified in panel aacrjournals.orgresearchgate.netNot specified in panel aacrjournals.orgresearchgate.netStronger induction aacrjournals.orgresearchgate.netNot directly compared to this compound duration aacrjournals.orgresearchgate.net
DS-7423PI-3K/mTOR dual inhibitor aacrjournals.orgresearchgate.netNot specified in panel aacrjournals.orgresearchgate.netNot specified in panel aacrjournals.orgresearchgate.netNot directly compared aacrjournals.orgresearchgate.netReduced by 18 hr aacrjournals.orgresearchgate.net

In Vivo Preclinical Efficacy Studies of this compound

Preclinical animal models, particularly murine xenograft models, are instrumental in evaluating the in vivo efficacy of novel anticancer agents nih.govresearchgate.netmdpi.com. These models allow for the assessment of tumor growth inhibition and the analysis of pharmacodynamic changes within the tumor microenvironment researchgate.netresearchgate.netdrugdiscoverytrends.com.

Evaluation of Tumor Growth Inhibition in Murine Xenograft Models

In a series of in vivo preclinical studies, this compound demonstrated significant tumor growth inhibition. Across 12 different murine xenograft models, 9 of these models showed greater than 50% tumor growth inhibition in response to this compound treatment at half of the maximal tolerated dose (MTD) aacrjournals.orgresearchgate.net. This broad efficacy across various xenograft models highlights the potential of this compound as an anticancer agent.

Pharmacodynamic Biomarkers of mTOR Inhibition in Preclinical Tumor Models

The pharmacodynamic effects of this compound were assessed by measuring mTOR signal inhibition in tumor-bearing mice. These studies aimed to understand the impact of this compound's cytostatic characteristics in vivo aacrjournals.orgresearchgate.net. A key finding was that this compound fully inhibited mTORC1 and mTORC2 downstream signals for a duration of 24 hours aacrjournals.orgresearchgate.net. This sustained inhibition of both mTOR complexes is a critical pharmacodynamic characteristic, distinguishing its effect from other inhibitors where signal inhibition might be reduced over shorter periods aacrjournals.orgresearchgate.net. Common pharmacodynamic biomarkers for mTOR inhibition include the phosphorylation status of proteins like 4EBP1, S6, and Akt, which are assessed in tumor tissue nih.govoncotarget.comnih.gov.

Impact on Intratumoral Signaling Pathways in Preclinical Animal Models

The impact of this compound on intratumoral signaling pathways in preclinical animal models further elucidates its mechanism of action. The sustained and complete inhibition of both mTORC1 and mTORC2 downstream signals for 24 hours signifies a profound and lasting effect on the mTOR pathway within the tumor aacrjournals.orgresearchgate.net. This comprehensive inhibition is crucial given that mTORC1 and mTORC2 regulate distinct yet interconnected cellular processes, including cell growth, proliferation, and survival nih.govnih.gov. The previously observed increase in phospho-Akt (T308) in A498 human renal cell carcinoma treated with this compound also points to a specific intratumoral signaling modulation, indicating the disruption of the negative feedback loop associated with mTORC1 inhibition aacrjournals.orgresearchgate.net. This suggests that this compound's dual inhibition overcomes a potential resistance mechanism observed with first-generation mTORC1-selective inhibitors, which can lead to compensatory Akt activation nih.govglowm.com.

Investigational Applications and Research Paradigms for Ds 3078a

Research into Resistance Mechanisms and Rational Combination Strategies

Addressing Innate and Acquired Resistance to mTORC1-Specific Inhibition

First-generation mTOR inhibitors, known as rapalogs, specifically target mTORC1. While effective in certain contexts, their therapeutic efficacy can be limited by both innate and acquired resistance mechanisms. nih.govresearchgate.net A key mechanism of resistance involves the incomplete inhibition of the mTORC1 substrate, 4EBP1, and the continued translation of oncogenic proteins. nih.gov

Bi-steric or dual mTORC1/mTORC2 inhibitors like DS-3078a represent a strategy to overcome these limitations. bioworld.comnih.gov By inhibiting both mTORC1 and mTORC2, this compound can achieve a more comprehensive shutdown of the pathway. This dual inhibition prevents the phosphorylation of key downstream targets of both complexes, potentially leading to more profound anti-proliferative effects and overcoming resistance observed with mTORC1-specific agents. nih.govnih.gov Research has shown that next-generation mTOR inhibitors can be effective against tumors that have developed resistance to first-generation inhibitors. nih.gov

Exploration of Synergistic Activity with Other Targeted Agents (e.g., PI3K Pathway Inhibitors) in Preclinical Models

Preclinical studies combining PI3K inhibitors with mTOR inhibitors have demonstrated synergistic or additive anti-tumor activity in various cancer models. ru.nlmdpi.com The rationale for this approach is to create a more complete vertical blockade of this critical survival pathway. By simultaneously inhibiting two key nodes, it is possible to prevent compensatory signaling and enhance the induction of cancer cell death. researchgate.netmdpi.com For instance, the combination of PI3K inhibitors with other agents targeting the DNA damage response has also shown synergistic effects in breast cancer preclinical models. researchgate.net

Table 1: Representative Preclinical Data on Synergistic Effects of PI3K and AKT/mTOR Pathway Inhibition This table contains illustrative data based on findings reported in preclinical cancer models.

Cancer ModelAgent 1Agent 2Observed EffectSynergy Score (HSA Model)
Medulloblastoma CellsBYL719 (PI3K Inhibitor)AZD5363 (AKT Inhibitor)Significantly reduced cell viability compared to single agents>10 (Synergistic)
Endometrial Cancer Cells (Paclitaxel-Resistant)Alpelisib (PI3K Inhibitor)EribulinSynergistic inhibition of cell proliferationCI < 1 (Synergistic)†
Breast Cancer CellsAlpelisib (PI3K Inhibitor)AZD6738 (ATR Inhibitor)Synergistic anticancer effect in vitroNot Specified
\ HSA (Highest Single Agent) model values >10 indicate synergy. ru.nl † CI (Combination Index) values < 1 indicate synergy. mdpi.com

Elucidation of Feedback Loop Disruption as a Preclinical Therapeutic Advantage

A significant challenge in targeting the PI3K/mTOR pathway is the existence of potent negative feedback loops. nih.gov The mTORC1 complex, when active, phosphorylates S6 kinase (S6K), which in turn leads to the degradation of insulin (B600854) receptor substrate (IRS). This action dampens signaling from upstream receptors, including insulin/insulin-like growth factor receptors, thereby reducing PI3K and AKT activation. nih.gov

When mTORC1 is inhibited with a rapalog, this negative feedback is suppressed. The consequence is the stabilization of IRS, leading to a strong reactivation of PI3K and AKT, which can counteract the inhibitor's therapeutic effect and promote cell survival and drug resistance. nih.gov This phenomenon is a key example of an unintended consequence of targeted therapy. nih.gov

Dual mTORC1/mTORC2 inhibitors like this compound offer a distinct preclinical advantage in this context. Because mTORC2 is directly responsible for the full activation of AKT (through phosphorylation at Ser473), its simultaneous inhibition by this compound can prevent the rebound activation of AKT that would otherwise result from the suppression of the negative feedback loop. nih.gov This disruption of feedback-driven survival signaling is a core rationale for the development of dual mTOR inhibitors.

Preclinical Investigations in Specific Cancer Research Models

Studies in Renal Cell Carcinoma Research Models

Renal cell carcinoma (RCC) is a disease frequently characterized by alterations in signaling pathways that regulate cell growth and metabolism, including the PI3K/AKT/mTOR pathway. nih.govfredhutch.org This provides a strong rationale for evaluating mTOR inhibitors in RCC preclinical models. These models are crucial for understanding tumor biology and testing new therapeutic strategies. nih.govnih.gov

Research in RCC utilizes a variety of preclinical systems, including established cancer cell lines and patient-derived xenograft (PDX) or "tumorgraft" models, where patient tumor tissue is implanted into immunodeficient mice. nih.govresearchgate.net These PDX models are considered highly representative as they often retain the histological and genetic characteristics of the original human tumor. researchgate.net Investigational studies in these models would assess the ability of a dual mTORC1/mTORC2 inhibitor to inhibit tumor growth, affect downstream signaling markers, and delay the emergence of resistance.

Table 2: Illustrative Endpoints in Preclinical RCC Models for an mTORC1/2 Inhibitor This table represents typical data sought in preclinical research and is for illustrative purposes.

Model TypeTreatment GroupPrimary EndpointIllustrative Finding
RCC Cell Line (e.g., ACHN, Caki-1)This compoundInhibition of Cell Proliferation (IC50)Dose-dependent reduction in cell viability
RCC PDX ModelThis compoundTumor Growth Inhibition (% TGI)Significant reduction in tumor volume compared to vehicle control
RCC PDX ModelThis compoundPhospho-AKT (Ser473) Levels (Immunohistochemistry)Marked decrease in p-AKT staining, confirming mTORC2 inhibition

Research in Endometrial Carcinoma Models

Endometrial carcinoma is another cancer type where the PI3K/AKT/mTOR pathway is one of the most frequently mutated signaling cascades, with mutations in genes like PIK3CA and loss of the tumor suppressor PTEN being common events. mdpi.comnih.gov This genetic landscape makes endometrial cancer a rational setting for the preclinical investigation of PI3K and mTOR inhibitors. mdpi.com

Similar to RCC, research in endometrial cancer relies on various preclinical models, including cell line-derived xenografts and PDX models, which are valued for capturing the heterogeneity of the disease. nih.govnih.gov Orthotopic models, where tumor cells are implanted into the uterus of the mouse, are technically challenging but offer a relevant tumor microenvironment for studying disease progression. nih.gov In these systems, the efficacy of a dual mTORC1/mTORC2 inhibitor like this compound would be evaluated by its impact on tumor growth and its ability to modulate key pathway biomarkers, particularly in tumors with specific genetic alterations in the PI3K pathway.

Table 3: Illustrative Endpoints in Preclinical Endometrial Carcinoma Models This table represents typical data sought in preclinical research and is for illustrative purposes.

Model TypeGenetic BackgroundTreatment GroupIllustrative Endpoint & Finding
Endometrial Cancer Cell Line (e.g., HEC1A)PIK3CA-mutatedThis compoundPotent inhibition of cell proliferation
Endometrial Cancer PDXPTEN-lossThis compoundRegression of established tumors
Orthotopic Xenograft ModelWild-TypeThis compoundReduced phosphorylation of S6 and 4EBP1 in tumor tissue

General Preclinical Solid Tumor and Lymphoma Models

Information from clinical trial registries indicates that this compound has been evaluated in patients with a range of advanced solid tumors. The Phase 1 study included patients with mesothelioma and neuroendocrine carcinomas as the most common tumor types. Other solid tumors investigated included adenoid cystic, renal, ovarian, cervical, peritoneal, colorectal, and lung carcinomas. In the context of hematological malignancies, the trial enrolled patients with non-Hodgkin lymphoma.

However, specific details regarding the preclinical models that demonstrated the initial efficacy of this compound in these particular cancer types are not publicly available. Standard preclinical research would typically involve testing the compound in a panel of established cancer cell lines and in vivo xenograft models derived from these tumors to establish a rationale for clinical investigation. The absence of published data on these specific models prevents a detailed discussion of the initial preclinical findings.

Broader Spectrum of Preclinical Tumor Model Responses

Similarly, a broader understanding of the spectrum of preclinical tumor models responsive to this compound is limited by the lack of published data. It is common in drug development to screen a new compound against a wide array of cancer cell lines to identify a broad spectrum of activity and to pinpoint tumor types that are particularly sensitive. This information is crucial for guiding the clinical development strategy. Without access to these initial screening results for this compound, a comprehensive overview of its full preclinical anti-tumor potential cannot be constructed.

Development of Predictive Preclinical Biomarkers for this compound Activity

The development of predictive biomarkers is a critical component of modern oncology drug development, allowing for the selection of patients most likely to respond to a given therapy. This process typically begins in the preclinical phase.

Identification of Sensitive Cell Lines and Tumor Subtypes

A fundamental step in biomarker discovery is the identification of cancer cell lines that are particularly sensitive to the investigational drug. By comparing the genetic and molecular features of sensitive versus resistant cell lines, researchers can hypothesize which biomarkers may predict response. Due to the lack of publicly available data on the differential sensitivity of various cancer cell lines to this compound, it is not possible to detail which specific cell lines or tumor subtypes have been identified as being particularly responsive to this agent in a preclinical setting.

Correlation of Molecular Signatures with Preclinical Therapeutic Response

Following the identification of sensitive cell lines, the next step is to correlate specific molecular signatures, such as gene mutations, expression levels, or pathway activation states, with the observed therapeutic response. Given that this compound targets the PI3K/AKT/mTOR pathway, it would be anticipated that preclinical studies would explore the correlation between alterations in this pathway (e.g., mutations in PIK3CA, PTEN loss) and sensitivity to the drug. However, without accessible preclinical data, any discussion on the correlation of specific molecular signatures with the preclinical efficacy of this compound would be speculative.

Advanced Research Methodologies and Future Directions in Ds 3078a Investigation

Proteomic and Phosphoproteomic Profiling to Uncover Novel Downstream Effectors of DS-3078a

To move beyond the known targets of mTOR signaling, comprehensive proteomic and phosphoproteomic analyses are essential. These technologies will enable a global and unbiased view of the cellular changes induced by this compound. By quantifying alterations in protein expression and phosphorylation status across the entire proteome, researchers can identify novel downstream signaling pathways and effector proteins that are modulated by dual mTORC1/mTORC2 inhibition. This approach will provide a more complete picture of the compound's mechanism of action and may reveal unexpected biological functions.

Mass spectrometry-based proteomics can be employed to compare the proteomes of cancer cells treated with this compound versus control cells. This will identify proteins whose expression levels are significantly altered, suggesting their involvement in the drug's therapeutic effect.

Phosphoproteomics , a specialized branch of proteomics, focuses on identifying and quantifying protein phosphorylation. Given that mTOR is a kinase, this methodology is particularly suited to map the direct and indirect phosphorylation events regulated by this compound. This can uncover novel substrates and signaling cascades affected by the drug.

Genetic and Epigenetic Approaches to Identify Determinants of Sensitivity and Resistance to this compound

A critical aspect of targeted therapy development is the identification of biomarkers that can predict patient response. Genetic and epigenetic approaches are powerful tools for uncovering the molecular basis of sensitivity and resistance to this compound.

Genetic screening , using technologies like CRISPR-Cas9, can systematically identify genes that, when knocked out, confer sensitivity or resistance to this compound. This can reveal novel targets for combination therapies and shed light on the pathways that mediate the drug's effects.

Epigenetic analysis , including the study of DNA methylation and histone modifications, can provide insights into how gene expression patterns influence drug response. It is possible that epigenetic silencing or activation of key genes could determine whether a tumor responds to this compound. Understanding these mechanisms could lead to the development of epigenetic drugs to sensitize tumors to mTOR inhibition.

Development and Application of Novel In Vitro and In Vivo Preclinical Models for Pathway Validation

To validate the findings from "-omics" studies and to better predict clinical outcomes, it is crucial to utilize sophisticated preclinical models that more accurately recapitulate human disease.

Three-dimensional (3D) in vitro models , such as organoids and spheroids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can be used to study the effects of this compound on tumor growth, invasion, and drug resistance in a context that more closely mimics the tumor microenvironment.

Patient-derived xenograft (PDX) models , where tumor tissue from a patient is implanted into an immunodeficient mouse, are powerful in vivo tools. These models maintain the genetic and histological characteristics of the original tumor and can be used to assess the efficacy of this compound in a setting that reflects the heterogeneity of human cancers.

Computational Modeling and Systems Biology Approaches for Comprehensive mTOR Pathway Interrogation

The mTOR signaling network is highly complex, with numerous feedback loops and crosstalk with other pathways. Computational modeling and systems biology offer a framework to understand and predict the behavior of this intricate system in response to inhibitors like this compound.

Mathematical models of the mTOR pathway can be developed to simulate the effects of this compound on downstream signaling and cellular processes. These models can help to identify key nodes in the network that are critical for drug response and to predict the effects of combination therapies.

Systems biology approaches integrate data from various "-omics" platforms to construct a holistic view of the cellular response to this compound. This can lead to the identification of novel drug targets and biomarkers that would not be apparent from a single data type alone.

Integration of Multi-Omics Data for Advanced Preclinical Characterization of this compound's Biological Effects

To gain the most comprehensive understanding of this compound's effects, it is imperative to integrate data from multiple "-omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a systems-level view of the drug's impact on cellular function. By correlating changes across these different molecular layers, researchers can build a more complete and robust model of the drug's mechanism of action and identify more reliable biomarkers of response.

Q & A

Q. What is the molecular target of DS-3078a, and how does its inhibition profile compare to other mTOR inhibitors?

this compound selectively inhibits the catalytic site of mTOR, targeting both mTORC1 and mTORC2 complexes. Its IC50 for mTOR kinase inhibition is in the single-digit nanomolar range, demonstrating potent activity. Unlike dual PI3K/mTOR inhibitors (e.g., DS-7423), this compound does not suppress PI3K signaling, which is evidenced by its sustained increase in phospho-Akt(T308) in A498 renal carcinoma models. Comparatively, AZD8055 and OSI-027 show weaker feedback loop disruption, suggesting distinct mechanistic profiles .

Q. What in vitro models have been used to assess this compound's antitumor activity?

A 230-cancer-cell-line panel was employed to evaluate this compound's cytostatic effects. Over 200 cell lines exhibited GI50 values below 500 nM, with only 36 showing caspase activation (≥5-fold), indicating predominant growth inhibition over apoptosis. Cell lines like AN3 CA endometrial carcinoma were used to compare sub-G1 population induction against other inhibitors, highlighting this compound's unique cytostatic profile .

Q. What are the key findings from preclinical in vivo studies on this compound?

In 12 xenograft models, this compound achieved >50% tumor growth inhibition in 9 models at half the maximum tolerated dose (MTD). Pharmacodynamic analyses revealed sustained mTORC1/2 pathway suppression for 24 hours post-administration, contrasting with shorter durations observed for AZD8055 and DS-7423. This prolonged inhibition correlates with its efficacy in reducing tumor proliferation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytostatic versus cytotoxic effects of this compound?

Methodological approaches include:

  • Cell cycle analysis : Quantify sub-G1 populations (apoptosis) versus G1 arrest using flow cytometry. This compound showed weaker sub-G1 induction in AN3 CA cells compared to AZD8055, supporting its cytostatic nature .
  • Caspase activation assays : Measure caspase-3/7 activity to distinguish apoptosis (e.g., ≥5-fold increase) from growth arrest. Only 36/230 cell lines met this threshold for this compound .
  • Long-term culture assays : Monitor recovery post-drug withdrawal to assess reversibility of growth inhibition .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed in preclinical studies?

  • Validate pharmacokinetic-pharmacodynamic (PK-PD) relationships : Ensure drug exposure levels in vivo match in vitro effective concentrations. For this compound, MTD dosing achieved sufficient plasma concentrations to sustain mTOR pathway inhibition .
  • Use orthotopic or patient-derived xenograft (PDX) models : These better recapitulate tumor microenvironments and stromal interactions, reducing discrepancies between cell line and in vivo results .
  • Statistical rigor : Apply multivariate analysis to account for variables like tumor heterogeneity and host metabolism .

Q. What methodological considerations are critical when comparing this compound's PK-PD profile with dual PI3K/mTOR inhibitors?

  • Time-course experiments : Measure downstream biomarkers (e.g., phospho-S6 for mTORC1, phospho-Akt(S473) for mTORC2) at multiple timepoints. This compound maintained inhibition for 24 hours, whereas DS-7423’s effects diminished by 18 hours .
  • Dose titration studies : Compare MTD-adjusted dosing to isolate mTOR-specific effects from off-target PI3K inhibition .
  • Cross-species pharmacokinetics : Evaluate interspecies differences in drug metabolism to refine translational models .

Q. What strategies mitigate hyperglycemia as an adverse effect in clinical trials involving mTORC1/2 inhibitors like this compound?

  • Glucose monitoring protocols : Implement frequent blood glucose checks during dose escalation. In Phase I trials, hyperglycemia incidence for this compound was 17% (all grades), lower than INK-128 (88% with continuous dosing) .
  • Intermittent dosing schedules : Reduce metabolic toxicity by allowing recovery periods, as seen in trials with AZD2014 (9% hyperglycemia incidence) .
  • Preclinical models : Use genetically engineered mouse models (GEMMs) with insulin resistance to predict clinical metabolic effects .

Q. How can researchers ensure reproducibility when replicating this compound's mTOR signaling inhibition assays?

  • Detailed experimental documentation : Report exact antibody clones, assay buffers, and incubation times. For example, phospho-Akt(T308) measurements in A498 cells required specific ELISA protocols .
  • Data transparency : Share raw numerical data (e.g., tumor volume measurements, Western blot densitometry) in supplementary materials to enable independent validation .
  • Standardized cell culture conditions : Control for variables like serum batch, passage number, and hypoxia to minimize variability in mTOR pathway activity .

Methodological Resources

  • Experimental design : Refer to for guidelines on statistical analysis and reproducibility.
  • Data presentation : Use well-annotated tables/figures to compare GI50 values, caspase activation rates, and tumor growth inhibition percentages .
  • Ethical compliance : Follow institutional protocols for in vivo studies, including MTD determination and metabolic monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.